![molecular formula C25H24FNO2S B4303876 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4303876.png)
2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone
Overview
Description
2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone, also known as ABT-089, is a synthetic compound that has been studied for its potential therapeutic effects on cognitive function and memory. This compound belongs to the class of drugs known as nicotinic acetylcholine receptor agonists, which have been shown to enhance cognitive function in animal models and humans.
Mechanism of Action
2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. By binding to this receptor, 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone enhances the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects:
2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone has been shown to enhance cognitive function and memory in animal models and humans. Additionally, 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone has been shown to improve attention and working memory in healthy human subjects. However, 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone has also been shown to have some side effects such as nausea, headache, and insomnia.
Advantages and Limitations for Lab Experiments
2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone has several advantages for lab experiments, including its ability to enhance cognitive function and memory in animal models and humans. Additionally, 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone has a well-defined mechanism of action and can be easily synthesized using a multi-step process. However, 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone has some limitations for lab experiments, including its potential side effects and the need for further research to fully understand its therapeutic potential.
Future Directions
There are several future directions for research on 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone, including its potential therapeutic effects on Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone and its potential side effects. Finally, more research is needed to determine the optimal dosage and administration of 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone for therapeutic use.
Scientific Research Applications
2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone has been extensively studied for its potential therapeutic effects on cognitive function and memory. Several preclinical studies have shown that 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone can enhance cognitive function in animal models of Alzheimer's disease and other cognitive disorders. Additionally, 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone has been shown to improve working memory in healthy human subjects.
properties
IUPAC Name |
2-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO2S/c26-20-4-1-18(2-5-20)22(28)14-30-24-27-21-10-19(3-6-23(21)29-24)25-11-15-7-16(12-25)9-17(8-15)13-25/h1-6,10,15-17H,7-9,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHKYWIKVRGJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=N5)SCC(=O)C6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(Adamantan-1-YL)-1,3-benzoxazol-2-YL]sulfanyl}-1-(4-fluorophenyl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.